molecular formula C8H9ClFN B1318990 N-(3-Chloro-2-fluorobenzyl)-N-methylamine CAS No. 1305711-90-3

N-(3-Chloro-2-fluorobenzyl)-N-methylamine

Cat. No.: B1318990
CAS No.: 1305711-90-3
M. Wt: 173.61 g/mol
InChI Key: RXXOGUOFLXCDJZ-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-fluorobenzyl)-N-methylamine: is an organic compound that features a benzylamine structure substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chloro-2-fluorobenzyl)-N-methylamine typically involves the reaction of 3-chloro-2-fluorobenzyl bromide with methylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

3-Chloro-2-fluorobenzyl bromide+MethylamineThis compound+HBr\text{3-Chloro-2-fluorobenzyl bromide} + \text{Methylamine} \rightarrow \text{this compound} + \text{HBr} 3-Chloro-2-fluorobenzyl bromide+Methylamine→this compound+HBr

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(3-Chloro-2-fluorobenzyl)-N-methylamine can undergo nucleophilic substitution reactions due to the presence of the halogen atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Condensation Reactions: It can participate in condensation reactions with carbonyl compounds to form imines or other related structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Formation of derivatives with different nucleophiles.

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: Used in the study of enzyme interactions and inhibition.

Medicine:

    Drug Development: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.

Industry:

    Material Science: Utilized in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism by which N-(3-Chloro-2-fluorobenzyl)-N-methylamine exerts its effects depends on its application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

  • 3-Chloro-2-fluorobenzyl bromide
  • 3-Fluorobenzyl chloride
  • 4-Fluorobenzyl bromide

Uniqueness: N-(3-Chloro-2-fluorobenzyl)-N-methylamine is unique due to the specific positioning of the chlorine and fluorine atoms on the benzyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-(3-chloro-2-fluorophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c1-11-5-6-3-2-4-7(9)8(6)10/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXOGUOFLXCDJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C(=CC=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001256660
Record name 3-Chloro-2-fluoro-N-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001256660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305711-90-3
Record name 3-Chloro-2-fluoro-N-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305711-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-fluoro-N-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001256660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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